molecular formula C12H9Cl2NO B8348239 3-Pyridyl-2,4-dichlorophenylcarbinol

3-Pyridyl-2,4-dichlorophenylcarbinol

Cat. No. B8348239
M. Wt: 254.11 g/mol
InChI Key: OEXIEORYUWWZRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Pyridyl-2,4-dichlorophenylcarbinol is a useful research compound. Its molecular formula is C12H9Cl2NO and its molecular weight is 254.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Pyridyl-2,4-dichlorophenylcarbinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Pyridyl-2,4-dichlorophenylcarbinol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Pyridyl-2,4-dichlorophenylcarbinol

Molecular Formula

C12H9Cl2NO

Molecular Weight

254.11 g/mol

IUPAC Name

(2,4-dichlorophenyl)-pyridin-3-ylmethanol

InChI

InChI=1S/C12H9Cl2NO/c13-9-3-4-10(11(14)6-9)12(16)8-2-1-5-15-7-8/h1-7,12,16H

InChI Key

OEXIEORYUWWZRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(C2=C(C=C(C=C2)Cl)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 500 ml 3-neck round bottom flask equipped with an addition funnel, septum, thermometer and an argon inlet was added 150 ml of anhydrous diethyl ether and 94 ml of 1.6 molar butyllithium solution (in hexane). The system was cooled to -120° C. and 14.5 ml of 3-bromopyridine in 75 ml of tetrahydrofuran was added over 1 hour. After addition of the 3-bromopyridine, the system was stirred for an additional 45 minutes. At this time, 26.25 gm of 2,4-dichlorobenzaldehyde in 75 ml of tetrahydrofuran was added to the system while still maintaining at temperatures of -120° C. The system was kept at -120° C. for an additional 6 hours after addition of the 2,4-dichlorobenzaldehyde and afterwards allowed to come to room temperature. After 10 hours at room temperature, the system was quenched with saturated ammonium chloride (in water). The system was then adjusted to a pH 2 with concentrated HCl solution. The solution was extracted with diethyl ether. The aqueous solution was made basic with a 50% NaOH solution. The product was extracted with methylene chloride and then dried over sodium sulfate. The methylene chloride was removed by stripping to give 25.75 gm of the 3-pyridyl-2,4-dichlorophenyl-carbinol as tan solid, m.p. 108°-111° C., and listed as compound number 2 in Table I.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
94 mL
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reactant
Reaction Step One
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14.5 mL
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reactant
Reaction Step Two
Quantity
75 mL
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solvent
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
Quantity
26.25 g
Type
reactant
Reaction Step Four
Quantity
75 mL
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solvent
Reaction Step Four
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0 (± 1) mol
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reactant
Reaction Step Five

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